3-bromo-N-cyclobutylaniline
Description
Properties
IUPAC Name |
3-bromo-N-cyclobutylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9,12H,2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXBREDJSDZJOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-cyclobutylaniline typically involves the bromination of N-cyclobutylaniline. One common method is the electrophilic aromatic substitution reaction, where N-cyclobutylaniline is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a controlled temperature to ensure selective bromination at the third position of the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of 3-bromo-N-cyclobutylaniline may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-bromo-N-cyclobutylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. For example, treatment with a nucleophile like sodium methoxide (NaOCH3) can lead to the formation of 3-methoxy-N-cyclobutylaniline.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The nitro group in the aromatic ring can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions:
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in dichloromethane (CH2Cl2) with a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: 3-methoxy-N-cyclobutylaniline.
Oxidation: Corresponding quinones or other oxidized derivatives.
Reduction: 3-amino-N-cyclobutylaniline.
Scientific Research Applications
Chemistry: 3-bromo-N-cyclobutylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of brominated anilines on cellular processes. It can be employed in assays to investigate its interaction with biological targets and its potential as a bioactive molecule.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for designing molecules with specific biological activities, such as anticancer or antimicrobial properties.
Industry: In the industrial sector, 3-bromo-N-cyclobutylaniline is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it valuable for various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-cyclobutylaniline involves its interaction with molecular targets in biological systems. The bromine atom and the cyclobutyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating the enzyme’s activity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Bromo-N-cyclobutylaniline
- Molecular Formula : C₁₀H₁₂BrN
- Molecular Weight : 226.12 g/mol
- CAS Registry Number : 1248435-12-2
- Purity : ≥90%
Structural Features: This compound consists of an aniline backbone substituted with a bromine atom at the meta position (C3) and a cyclobutyl group attached to the nitrogen atom. The bromine substituent enhances electrophilic aromatic substitution (EAS) activity compared to unsubstituted anilines .
Comparison with Structurally Similar Compounds
Table 1: Key Properties of 3-Bromo-N-cyclobutylaniline and Analogues
Halogen-Substituted Analogues
- 3-Bromo-4-chloro-N-cyclobutylaniline: The addition of a chlorine atom at the para position (C4) increases molecular weight (260.56 vs. 226.12) and polarity compared to the target compound. The dual halogenation likely enhances electrophilicity, making it more reactive in cross-coupling reactions.
N-Cyclobutyl-2-fluoroaniline :
Substituting bromine with fluorine at C2 reduces molecular weight (165.21 vs. 226.12) and alters electronic properties. Fluorine’s strong electron-withdrawing effect may decrease EAS reactivity but improve metabolic stability in pharmaceutical contexts .
Nitrogen-Substituent Variations
3-Bromo-N,N-diphenylaniline :
Replacing the cyclobutyl group with two phenyl rings significantly increases steric bulk (MW = 284.18) and aromaticity. The diphenylamine structure may reduce solubility in polar solvents but enhance stability in oxidative environments. Its high purity (≥99%) suggests utility in precision synthesis .- N-[(3-Bromo-4-fluorophenyl)methyl]cyclopentanamine: This analogue features a benzylamine linkage and cyclopentyl group, diverging from the aniline backbone.
Biological Activity
3-Bromo-N-cyclobutylaniline (CAS No. 1248435-12-2) is a compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12BrN
- Molecular Weight : 226.11 g/mol
- Structural Characteristics : The compound features a bromine atom attached to a cyclobutyl group and an aniline moiety, which may influence its interaction with biological targets.
Case Study: Related Compounds
-
Compound 7d (5-Bromoindolin-2-one Derivative) :
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 2.93 ± 0.47 µM
- Mechanism of Action :
- VEGFR-2 Inhibition :
The biological activity of 3-bromo-N-cyclobutylaniline may involve several mechanisms:
- Apoptosis Induction : Similar compounds have demonstrated the ability to activate apoptotic pathways by modulating the expression of Bcl-2 family proteins and activating caspases.
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest, leading to increased apoptosis in cancer cells.
- Inhibition of Angiogenesis : By targeting VEGFR-2, these compounds may inhibit tumor growth by preventing the formation of new blood vessels.
Summary of Findings
| Property | Value/Description |
|---|---|
| Molecular Formula | C10H12BrN |
| Molecular Weight | 226.11 g/mol |
| Anticancer Activity | Potentially significant based on analogs |
| IC50 (MCF-7) | Approx. 2.93 µM (related compounds) |
| Mechanisms | Apoptosis induction, cell cycle arrest |
| Targeted Pathways | Caspase activation, VEGFR-2 inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
